molecular formula C20H16Cl2N4O2 B3502636 1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea CAS No. 392708-65-5

1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea

Cat. No.: B3502636
CAS No.: 392708-65-5
M. Wt: 415.3 g/mol
InChI Key: YMFDWMHTMZOPRR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea is a synthetic organic compound characterized by the presence of chlorophenyl and phenylcarbamoylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with isocyanates. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Urea derivatives with oxidized chlorophenyl groups.

    Reduction: Amine derivatives with reduced chlorophenyl groups.

    Substitution: Substituted urea derivatives with nucleophilic groups replacing the chlorine atoms.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-phenylurea: Lacks the additional phenylcarbamoylamino group, resulting in different chemical and biological properties.

    1-(4-Chlorophenyl)-3-[4-[(4-chlorophenyl)carbamoylamino]phenyl]urea: Contains chlorine atoms at different positions, leading to variations in reactivity and activity.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O2/c21-13-3-1-5-17(11-13)25-19(27)23-15-7-9-16(10-8-15)24-20(28)26-18-6-2-4-14(22)12-18/h1-12H,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFDWMHTMZOPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361403
Record name 1-(3-chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392708-65-5
Record name 1-(3-chlorophenyl)-3-[4-[(3-chlorophenyl)carbamoylamino]phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(1,4-PHENYLENE)BIS(3-(3-CHLOROPHENYL)UREA)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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